BenchChemオンラインストアへようこそ!

3,4,5-Trimethoxytoluene

Neuroinflammation Microglial biology Natural product pharmacology

3,4,5-Trimethoxytoluene (1,2,3-trimethoxy-5-methylbenzene; C₁₀H₁₄O₃; MW 182.22) is a trisubstituted methoxybenzene derivative bearing three methoxy groups at the 3-, 4-, and 5-positions and a methyl group at the 1-position of the aromatic ring. It appears as a white to colorless crystalline solid or clear yellow liquid at ambient temperature, with a melting point of 24–26 °C, boiling point of 117–118 °C at 5 mmHg, density of 1.082 g/mL at 25 °C, and refractive index n20/D of 1.523.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 6443-69-2
Cat. No. B053474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethoxytoluene
CAS6443-69-2
Synonyms1,2,3-Trimethoxy-5-methylbenzene;  1-Methyl-3,4,5-trimethoxybenzene;  2,6-Dimethoxy-4-methylanisole;  3,4,5-Trimethoxy-1-methylbenzene;  3,4,5-Trimethoxytoluene;  5-Methyl-1,2,3-trimethoxybenzene;  5-Methylpyrogallol Trimethyl Ether_x000B_
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C10H14O3/c1-7-5-8(11-2)10(13-4)9(6-7)12-3/h5-6H,1-4H3
InChIKeyKCIZTNZGSBSSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethoxytoluene (CAS 6443-69-2): Procurement-Relevant Physicochemical and Structural Profile


3,4,5-Trimethoxytoluene (1,2,3-trimethoxy-5-methylbenzene; C₁₀H₁₄O₃; MW 182.22) is a trisubstituted methoxybenzene derivative bearing three methoxy groups at the 3-, 4-, and 5-positions and a methyl group at the 1-position of the aromatic ring [1]. It appears as a white to colorless crystalline solid or clear yellow liquid at ambient temperature, with a melting point of 24–26 °C, boiling point of 117–118 °C at 5 mmHg, density of 1.082 g/mL at 25 °C, and refractive index n20/D of 1.523 . Commercial purity grades typically range from 97% to >98% (GC) . Its XLogP3 of approximately 1.8 and topological polar surface area of 27.7 Ų confer moderate lipophilicity, enabling membrane permeability while retaining sufficient polarity for organic-solvent-based reaction workflows [2]. The compound is a naturally occurring phytochemical found in Asarum species (Asari Radix et Rhizoma), safflower, and tea, and serves as a critical synthetic intermediate in the industrial production of coenzyme Q0 (ubiquinone 0), idebenone, and coenzyme Q10 analogs [3][4].

Why 3,4,5-Trimethoxytoluene Cannot Be Replaced by Positional Isomers or Lower Methoxy Analogs in Critical Applications


The 1,2,3-trimethoxy substitution pattern of 3,4,5-trimethoxytoluene is not an interchangeable structural feature; it dictates regiochemical outcomes in oxidation, electrophilic substitution, and biological target engagement that closely related analogs cannot replicate. In oxidative conversion to coenzyme Q0, only the 3,4,5-trimethoxy arrangement yields 2,3-dimethoxy-5-methyl-1,4-benzoquinone—the single correct regioisomer required for downstream CoQ10 synthesis—whereas isomeric trimethoxytoluenes (e.g., 2,3,5- or 2,4,5-substituted) would produce different quinone products [1]. In biological systems, the presence of the third methoxy group at position 4 is the differentiating factor between pharmacological activity and inactivity: 3,4,5-trimethoxytoluene potently inhibits LPS-induced NO production in BV-2 microglial cells, while the di-methoxy analog 3,5-dimethoxytoluene is completely inactive in the same assay [2]. Furthermore, in vivo absorption and tissue distribution profiles differ markedly between 3,4,5-trimethoxytoluene and its isomers, with 3,4,5-TMT persisting as a dominant constituent in decoction-based administration while 3,5-DMT dominates in powder-based administration [3]. These dimensional differences—synthetic regiochemistry, target-based pharmacology, and ADME behavior—collectively preclude generic substitution.

Quantitative Comparator Evidence for 3,4,5-Trimethoxytoluene: Where Differentiation Is Measurable


LPS-Induced NO Production Inhibition: 3,4,5-Trimethoxytoluene Is Active; 3,5-Dimethoxytoluene Is Inactive

In a bioassay-guided fractionation study of Asarum sieboldii root extract, 3,4,5-trimethoxytoluene (compound 4) was identified as one of four active constituents that potently inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 murine microglial cells, with IC₅₀ values in the low nanomolar-to-micromolar range. Critically, the structurally related compound 3,5-dimethoxytoluene—differing only by the absence of the 4-methoxy group—was isolated from the same plant material and tested in the identical assay yet was found to be completely inactive, along with safrole, asaricin, methyleugenol, and (−)-asarinin [1]. This establishes that the third methoxy substituent at the 4-position is a pharmacophoric determinant for NO inhibitory activity in this cellular model.

Neuroinflammation Microglial biology Natural product pharmacology

Selective Oxidation to Coenzyme Q0: 73% Selectivity at 76% Arene Conversion Using H₂O₂ as Green Oxidant

The divanadium-catalyzed oxidation of 3,4,5-trimethoxytoluene with aqueous hydrogen peroxide proceeds with 73% selectivity for 2,3-dimethoxy-5-methyl-1,4-benzoquinone (coenzyme Q0, ubiquinone 0) at 76% arene conversion, using a recyclable γ-Keggin divanadium-substituted phosphotungstate catalyst [1]. The 1,2,3-trimethoxy arrangement is structurally essential: oxidative demethylation of the 4-methoxy and 5-methoxy groups yields the para-quinone, while the 3-methoxy and methyl groups are retained in the product. Other trimethoxybenzene positional isomers (e.g., 2,3,5-trimethoxytoluene, 2,4,6-trimethoxytoluene) would undergo oxidation at different positions, producing regioisomeric benzoquinones that are not coenzyme Q0 and are unsuitable as intermediates for coenzyme Q10 or idebenone synthesis [1]. The catalyst retains its structure under turnover conditions and can be recycled without significant loss of activity or selectivity [1]. A complementary single-step method using potassium or ammonium persulfate under transition-metal-free conditions has also been reported starting from 3,4,5-trimethoxytoluene [2].

Coenzyme Q synthesis Catalytic oxidation Green chemistry

Differential In Vivo Absorption and Tissue Distribution: 3,4,5-TMT Dominates in Decoction; 3,5-DMT Dominates in Powder

A comparative in vivo study in rats administered Asari Radix et Rhizoma (ARR) via two different formulations—powder and decoction—revealed formulation-dependent differences in the relative content and tissue distribution of absorbed volatile constituents. In the powder-treated group, methyleugenol, safrole, 3,5-dimethoxytoluene (3,5-DMT), 2,3,5-trimethoxytoluene (2,3,5-TMT), and 3,4,5-trimethoxytoluene (3,4,5-TMT) were the main absorbed constituents, with 3,5-DMT exhibiting the highest relative content. In contrast, in the decoction-treated group, 3,4,5-TMT, 2,3,5-TMT, kakuol, and eugenol emerged as the main constituents with higher content and wider tissue distribution [1]. Quantitative tissue-level data from a related HS-SPME-GC-MS study in mice showed that after intragastric administration, 3,4,5-TMT was detected at concentrations of 0.51 μg/g in liver, 0.15 μg/g in brain, and 0.45 mg/L in blood, compared to 2,3,5-TMT at 0.45 μg/g (liver), 0.13 μg/g (brain), and 0.54 mg/L (blood), and 3,5-DMT at 2.2 μg/g (liver), 1.2 μg/g (brain), and 1.5 mg/L (blood) [2]. These data demonstrate that 3,4,5-TMT exhibits a distinct absorption rank order depending on the administration formulation, and its brain penetration (0.15 μg/g) is comparable to that of 2,3,5-TMT (0.13 μg/g) but markedly lower than that of 3,5-DMT (1.2 μg/g).

Pharmacokinetics Traditional Chinese Medicine Volatile organic compound absorption

Substructure Model Compound for Trimethoprim Chlorination: pH-Dependent Reactivity Mapping via the 3,4,5-Trimethoxybenzyl Moiety

In an environmental aqueous chemistry study, Dodd and Huang (2007) employed 3,4,5-trimethoxytoluene as a substructure model compound to dissect the pH-dependent reaction pathway of trimethoprim (TMP) with free available chlorine (HOCl). TMP reacts with HOCl with a pH-dependent apparent second-order rate constant k″ₐₚₚ = 5.6 × 10¹ M⁻¹s⁻¹ at pH 7 [1]. By comparing the reactivity of two substructure models—2,4-diamino-5-methylpyrimidine (representing TMP's diaminopyrimidinyl moiety) and 3,4,5-trimethoxytoluene (representing TMP's 3,4,5-trimethoxybenzyl moiety)—the study demonstrated that TMP reacts with HOCl primarily via its 3,4,5-trimethoxybenzyl moiety at acidic pH and via its 2,4-diaminopyrimidinyl moiety at circumneutral and alkaline pH [1]. No other methoxy-substituted toluene isomer could serve as a valid substructure model for the 3,4,5-trimethoxybenzyl moiety of TMP, as the substitution pattern must exactly match the antibacterial's pharmacophore to yield mechanistically interpretable kinetic data [1].

Environmental fate Water treatment Antibacterial degradation

Key Intermediate for Idebenone and Coenzyme Q10: 40% Overall Yield via Friedel-Crafts/Reduction/Oxidation Sequence

3,4,5-Trimethoxytoluene serves as the foundational aromatic building block for the synthesis of idebenone, a marketed drug for Alzheimer's disease and mitochondrial disorders. Jiang et al. (1995) reported the synthesis of idebenone from 3,4,5-trimethoxytoluene and 10-hydroxycapric acid via Friedel-Crafts acylation and Fremy's salt oxidation, achieving a 40% overall yield [1]. The 3,4,5-trimethoxy substitution pattern is critical for directing the Friedel-Crafts acylation to the correct position (ortho to the methyl group), and the 4-methoxy group is regioselectively demethylated during subsequent oxidation steps to install the quinone functionality [1]. Alternative starting materials lacking the 4-methoxy group (e.g., 3,5-dimethoxytoluene) would not yield the correct idebenone structure. Additionally, a two-step synthesis of coenzyme Q1 from 3,4,5-trimethoxytoluene was reported with a total yield of 60%, where the intermediate coenzyme Q0 was obtained in 85% yield in the first oxidation step [2]. The same 3,4,5-TMT starting material is used for preparing 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for the broader Coenzyme Qn family [3]. A patent (CN1762949A) describes an improved synthesis of 3,4,5-trimethoxytoluene itself from p-cresol, achieving an overall yield of 84%, underscoring the industrial scalability of this starting material [4].

Idebenone synthesis Coenzyme Q10 Friedel-Crafts alkylation

Procurement-Guiding Application Scenarios for 3,4,5-Trimethoxytoluene Based on Comparative Evidence


Industrial Synthesis of Coenzyme Q0, Coenzyme Q10, and Idebenone

3,4,5-Trimethoxytoluene is the established industrial starting material for manufacturing coenzyme Q0 (ubiquinone 0) via catalytic oxidation, achieving 73% selectivity at 76% conversion using a recyclable divanadium catalyst with H₂O₂ as green oxidant [1], or via a transition-metal-free persulfate oxidation. Coenzyme Q0 is the key intermediate for coenzyme Q10 and the broader Coenzyme Qn family. The same starting material enables idebenone synthesis in 40% overall yield through a Friedel-Crafts/reduction/oxidation sequence, and coenzyme Q1 synthesis in 60% total yield [2][3]. Procurement teams supporting CoQ or idebenone manufacturing must specify 3,4,5-trimethoxytoluene (CAS 6443-69-2) exclusively; no other trimethoxybenzene positional isomer can produce the correct quinone regioisomer.

Anti-Neuroinflammatory Drug Discovery and Microglial Biology Research

For laboratories investigating neuroinflammatory pathways, 3,4,5-trimethoxytoluene is the only methoxytoluene derivative with demonstrated potent inhibitory activity against LPS-induced NO production in BV-2 microglial cells (IC₅₀ in the low nanomolar-to-micromolar range), whereas the closely related 3,5-dimethoxytoluene is inactive in the same assay [1]. This binary activity difference, established in a direct head-to-head comparison within a single study, makes 3,4,5-TMT the appropriate positive control or tool compound for NO inhibition studies. Researchers should not substitute 3,5-DMT or other isomers when the experimental objective is modulation of microglial NO production.

Environmental Fate Studies of Trimethoprim in Water Treatment Systems

3,4,5-Trimethoxytoluene is the validated substructure model compound for dissecting the pH-dependent chlorination pathways of trimethoprim (TMP). In the Dodd & Huang (2007) study, 3,4,5-TMT enabled the attribution of TMP's acidic-pH reactivity to its 3,4,5-trimethoxybenzyl moiety, with the complementary model 2,4-diamino-5-methylpyrimidine accounting for neutral/alkaline-pH reactivity [1]. The apparent second-order rate constant for TMP chlorination is k″ₐₚₚ = 5.6 × 10¹ M⁻¹s⁻¹ at pH 7 [1]. Environmental analytical laboratories studying TMP degradation in drinking water or wastewater must use 3,4,5-TMT specifically—no other methoxytoluene isomer matches the 3,4,5-trimethoxybenzyl substructure of TMP.

Pharmacokinetic and Tissue Distribution Studies of Asarum-Derived Volatile Constituents

For researchers conducting in vivo absorption, distribution, metabolism, and excretion (ADME) studies of Traditional Chinese Medicine volatile constituents, 3,4,5-trimethoxytoluene is a required analytical reference standard. Quantitative HS-SPME-GC-MS data show that 3,4,5-TMT is detected in mouse brain (0.15 μg/g), liver (0.51 μg/g), and blood (0.45 mg/L) after oral administration of Asari Radix et Rhizoma, with tissue concentrations comparable to its positional isomer 2,3,5-TMT but markedly different from the di-methoxy analog 3,5-DMT (brain: 1.2 μg/g) [1][2]. Furthermore, 3,4,5-TMT's relative abundance and distribution dominance shift depending on formulation (powder vs. decoction), making it a critical marker for formulation-dependent bioavailability assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4,5-Trimethoxytoluene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.